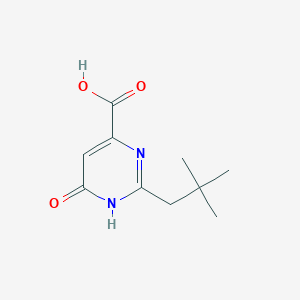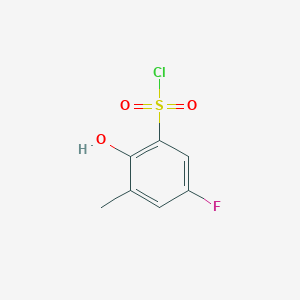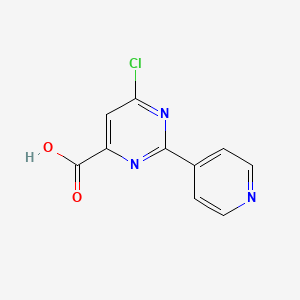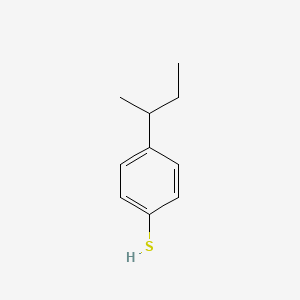
4-(Butan-2-YL)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butan-2-YL)benzene-1-thiol is an organic compound with the molecular formula C10H14S. It is a derivative of benzene, where a thiol group (-SH) is attached to the benzene ring at the para position relative to a butan-2-yl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1-thiol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with butan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to thiolation using thiourea or sodium hydrosulfide to introduce the thiol group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Butan-2-YL)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Aplicaciones Científicas De Investigación
4-(Butan-2-YL)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Mecanismo De Acción
The mechanism of action of 4-(Butan-2-YL)benzene-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparación Con Compuestos Similares
4-Methylbenzenethiol: Similar structure but with a methyl group instead of a butan-2-yl group.
4-Ethylbenzenethiol: Contains an ethyl group instead of a butan-2-yl group.
4-Propylbenzenethiol: Features a propyl group instead of a butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1-thiol is unique due to the presence of the butan-2-yl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .
Propiedades
Fórmula molecular |
C10H14S |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
4-butan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 |
Clave InChI |
PFZNBPUXPSTWAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
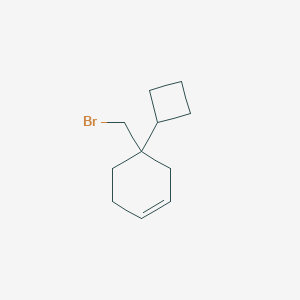
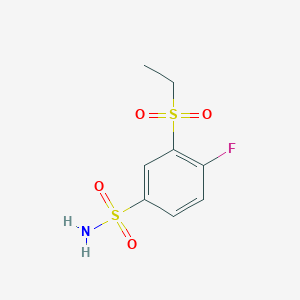
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
